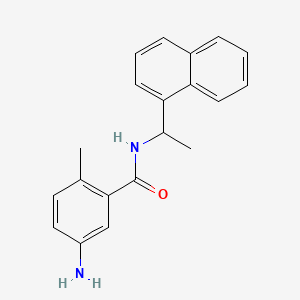

5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide

CAS No.:

Cat. No.: VC17198639

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 5-amino-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide |

| Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23) |

| Standard InChI Key | UVERBUNNCOKGNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzamide core substituted with a methyl group at position 2 and an amino group at position 5. The amide nitrogen is linked to a (1R)-1-(naphthalen-1-yl)ethyl group, conferring stereochemical specificity . Key molecular features include:

The naphthalene moiety enhances hydrophobic interactions with protease binding pockets, while the benzamide group participates in hydrogen bonding .

Stereochemical Considerations

The (R)-configuration at the chiral center is critical for activity. Enantiomeric forms, such as the (S)-isomer, exhibit negligible inhibitory effects, underscoring the importance of stereochemistry in target engagement .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step process utilizing nucleophilic acyl substitution (Figure 1):

-

Coupling reaction: Benzamide derivatives are synthesized using coupling agents (e.g., HOBt) with (R)-1-(naphthalen-1-yl)ethylamine under inert conditions .

-

Functionalization: Introduction of the amino group at position 5 is achieved via nitration followed by reduction .

Key challenges include maintaining stereochemical purity and optimizing yields under mild reaction conditions .

Chemical Stability

The compound is stable under inert gas (N₂ or Ar) at 2–8°C but degrades in aqueous solutions, necessitating storage in DMSO or ethanol at -20°C for long-term preservation .

Mechanism of Action

Target Engagement

The compound selectively inhibits the papain-like protease (PLpro) of SARS-CoV-2, a cysteine protease essential for viral polyprotein processing and immune evasion . PLpro cleaves ubiquitin and ISG15 conjugates, disrupting host antiviral responses .

Inhibition Kinetics

-

Binding mode: Crystallographic studies reveal interactions between the naphthalene group and the hydrophobic S4 subsite, while the benzamide nitrogen forms hydrogen bonds with catalytic cysteine residues .

Structure-Activity Relationship (SAR) Studies

Critical Substituents

Bioisosteric replacement of benzene with thiophene retains partial activity (IC₅₀ = 1.2 μM), suggesting limited tolerance for heterocyclic substitutions .

Pharmacological Profile

In Vitro Efficacy

-

Antiviral activity: Reduces SARS-CoV-2 replication by 80% at 10 μM in Vero E6 cells .

-

Cytotoxicity: CC₅₀ > 50 μM, indicating a favorable therapeutic index .

Pharmacokinetic Considerations

While detailed ADME data remain unpublished, preliminary studies suggest moderate plasma protein binding (∼75%) and hepatic metabolism via cytochrome P450 isoforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume